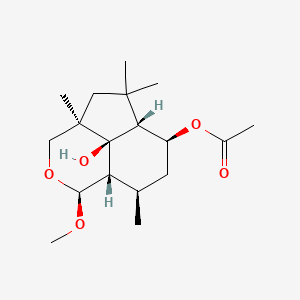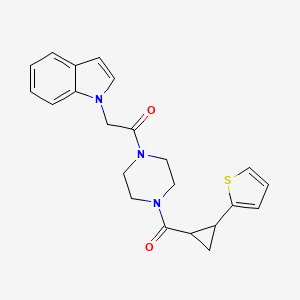
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide" is an intricate organic molecule that contains a range of functional groups, including a thiadiazole ring, a methoxy-substituted phenyl ring, and a pyrrolidine-3-carboxamide moiety. Its complex structure lends itself to a variety of chemical reactions and applications across multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be approached through multiple synthetic pathways:
Thiadiazole Formation: : The 1,3,4-thiadiazole ring can be synthesized from thiosemicarbazide and carboxylic acid derivatives.
Pyrrolidine Carboxamide Formation: : This involves the cyclization of amino acid derivatives, followed by acylation to introduce the carboxamide functional group.
Coupling Reactions: : The final step typically involves coupling the thiadiazole and pyrrolidine intermediates using standard coupling agents like EDCI or DCC under anhydrous conditions.
Industrial Production Methods:
Continuous Flow Synthesis: : For large-scale production, continuous flow reactors can be employed to ensure consistent reaction conditions and high yield.
Catalytic Methods: : Utilizing catalysts to enhance reaction rates and selectivity, such as palladium or other metal catalysts, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound undergoes oxidation reactions, particularly at the sulfur atom of the thiadiazole ring.
Reduction: : Reduction reactions may target the carbonyl groups within the pyrrolidine ring.
Substitution: : The aromatic rings can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation Reagents: : m-Chloroperoxybenzoic acid (mCPBA), hydrogen peroxide.
Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Halogens, sulfonyl chlorides.
Major Products:
Sulfoxides and sulfones: from oxidation.
Hydroxyl derivatives: from reduction.
Halogenated or sulfonated derivatives: from substitution.
Scientific Research Applications
This compound is utilized across various domains of research due to its diverse structural features:
Chemistry: : Used as a building block for the synthesis of more complex molecules, and as a catalyst in certain organic reactions.
Biology: : Investigated for its potential as an enzyme inhibitor and its role in cellular signaling pathways.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Employed in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves:
Interaction with Molecular Targets: : It can bind to specific proteins or enzymes, altering their activity.
Pathways Involved: : Modulates signaling pathways within cells, potentially impacting gene expression, cell cycle progression, and apoptosis.
Comparison with Similar Compounds
N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Its distinctive chemical structure enables it to participate in unique reactions and offers a broader range of applications, setting it apart from other related compounds.
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-28-17-9-5-8-16(11-17)25-12-15(10-18(25)26)19(27)22-20-23-24-21(30-20)29-13-14-6-3-2-4-7-14/h2-9,11,15H,10,12-13H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMSRYJEAQEVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2545300.png)



![2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide](/img/structure/B2545305.png)

![5-Bromo-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2545307.png)
![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545310.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2545311.png)


![2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2545318.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2545320.png)

